molecular formula C11H12N2O2 B589261 ethyl 6-methyl-1H-benzimidazole-2-carboxylate CAS No. 144167-46-4

ethyl 6-methyl-1H-benzimidazole-2-carboxylate

Cat. No. B589261
CAS RN: 144167-46-4
M. Wt: 204.229
InChI Key: DIAODMJRRGTCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is a chemical compound with the molecular formula C11H12N2O2. It is part of a class of compounds known as benzimidazoles, which are heterocyclic aromatic organic compounds. This class of compounds is known for its extensive range of therapeutic applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is based on the benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole rings . The ethyl group is attached to the imidazole ring, and the carboxylate functional group is also attached to the imidazole ring .


Chemical Reactions Analysis

Benzimidazole compounds, including “ethyl 6-methyl-1H-benzimidazole-2-carboxylate”, can undergo a variety of chemical reactions. For instance, they can be used as key precursors to synthesize substituted benzimidazo[1,2-a]quinolones . They can also participate in the formation of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” include its molecular weight of 204.229. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” is not mentioned in the retrieved papers, benzimidazole compounds are known for their wide range of biological activities. For instance, some benzimidazole fungicides have been found to have physicochemical properties that make them potent against various diseases .

Future Directions

The future research directions for “ethyl 6-methyl-1H-benzimidazole-2-carboxylate” and similar compounds could involve exploring their potential applications in the construction of metal–organic frameworks (MOFs) for proton conduction research . Additionally, further studies could investigate the therapeutic potential of these compounds, given their wide range of biological activities .

properties

IUPAC Name

ethyl 6-methyl-1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-5-4-7(2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAODMJRRGTCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653034
Record name Ethyl 6-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-methyl-1H-benzimidazole-2-carboxylate

CAS RN

144167-46-4
Record name Ethyl 6-methyl-1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.